molecular formula C6H5BrFN B089589 2-Bromo-4-fluoroaniline CAS No. 1003-98-1

2-Bromo-4-fluoroaniline

Cat. No. B089589
CAS RN: 1003-98-1
M. Wt: 190.01 g/mol
InChI Key: YLMFXCIATJJKQL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoroaniline is a compound of interest due to its utility in synthesizing biologically active compounds and intermediates for pharmaceuticals. Its structural features allow for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of 2-Bromo-4-fluoroaniline involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation processes. For instance, a compound closely related to 2-Bromo-4-fluoroaniline, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through these steps, with the structure confirmed by NMR and mass spectra (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Bromo-4-fluoroaniline has been characterized through various techniques, including NMR, IR, and X-ray crystallography, to confirm the placement of atoms and the overall molecular geometry.

Chemical Reactions and Properties

2-Bromo-4-fluoroaniline participates in various chemical reactions, such as cross-coupling reactions, which are facilitated by its active bromo and fluoro substituents. These reactions are crucial for creating complex molecules with potential pharmaceutical applications.

Physical Properties Analysis

The physical properties of compounds derived from 2-Bromo-4-fluoroaniline, such as melting points and solubility, are determined through experimental procedures. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis.

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-fluoroaniline, including its reactivity with different chemicals and conditions, have been explored in the context of synthesizing various biologically active molecules. Its reactivity profile is influenced by the presence of electron-withdrawing groups, which affect its nucleophilicity and electrophilicity.

Scientific Research Applications

  • Organic Synthesis Intermediates

    • Field : Organic Chemistry
    • Application : 2-Bromo-4-fluoroaniline can be used as an intermediate in organic synthesis . Intermediates are compounds that are used in various stages of organic synthesis to derive a final product.
  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : 2-Bromo-4-fluoroaniline can also be used as an intermediate in the synthesis of pharmaceuticals . It can be used to produce various drugs.
  • Chemical Modification and Synthesis of Boronic Acid Derivatives

    • Field : Organic Chemistry
    • Application : 2-Bromo-4-fluoroaniline can be used in the chemical modification and synthesis of boronic acid derivatives .
  • Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : 2-Bromo-4-fluoroaniline can be used in mass spectrometry . Mass spectrometry is a technique that is used to measure the mass-to-charge ratio of ions. This information can be used to determine the chemical structure of a molecule.
  • Synthesis of 4-Amino-3-fluorophenyl Boronic Acid

    • Field : Organic Chemistry
    • Application : 2-Bromo-4-fluoroaniline can be used in the synthesis of 4-amino-3-fluorophenyl boronic acid .
  • Ultraviolet-Visible Titration

    • Field : Analytical Chemistry
    • Application : 2-Bromo-4-fluoroaniline can be used in chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration .

Safety And Hazards

2-Bromo-4-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFXCIATJJKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287632
Record name 2-Bromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoroaniline

CAS RN

1003-98-1
Record name 1003-98-1
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Record name 2-Bromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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